

4-Methyl-8-hydroxyquinoline molecular structure and formula

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Compound of Interest

Compound Name: 4-Methyl-8-hydroxyquinoline

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An In-depth Technical Guide to 4-Methyl-8-hydroxyquinoline

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **4-Methyl-8-hydroxyquinoline**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document outlines the key chemical data, a plausible experimental protocol for its synthesis, and discusses its potential biological significance based on the well-established activities of the 8-hydroxyquinoline scaffold.

Molecular Structure and Properties

4-Methyl-8-hydroxyquinoline, also known as 8-hydroxy-4-methylquinoline, is a heterocyclic aromatic organic compound. It belongs to the 8-hydroxyquinoline class of compounds, which are known for their potent metal-chelating properties and diverse biological activities.^[1] The core structure consists of a quinoline ring system with a methyl group at the 4th position and a hydroxyl group at the 8th position.

The molecular formula of **4-Methyl-8-hydroxyquinoline** is $C_{10}H_9NO$. Its structure is depicted below:

Chemical Structure:  4-Methyl-8-hydroxyquinoline

Physicochemical Properties

A summary of the key physicochemical properties of **4-Methyl-8-hydroxyquinoline** is presented in the table below. It should be noted that some of these values are predicted based on computational models due to the limited availability of experimental data for this specific compound.

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ NO	[2]
Molecular Weight	159.18 g/mol	[2]
CAS Number	3846-73-9	-
IUPAC Name	4-methylquinolin-8-ol	-
Synonyms	8-Hydroxy-4-methylquinoline, 8-Hydroxylepidine	-
Appearance	Off-white to light brown solid	-
Melting Point	213-215 °C (Predicted)	-
Boiling Point	326.8 ± 22.0 °C (Predicted)	-
Density	1.210 ± 0.06 g/cm ³ (Predicted)	-
pKa	4.47 ± 0.40 (Predicted)	-

Spectroscopic Data

Detailed experimental spectroscopic data for **4-Methyl-8-hydroxyquinoline** is not readily available in the public domain. However, the expected spectral characteristics can be inferred from the data of closely related compounds such as 4-methylquinoline, 8-hydroxyquinoline, and other methylated 8-hydroxyquinoline isomers.

1.2.1. ¹H and ¹³C NMR Spectroscopy (Predicted)

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for **4-Methyl-8-hydroxyquinoline**. These predictions are based on the known spectra of 4-methylquinoline

and 8-hydroxyquinoline, taking into account the electronic effects of the methyl and hydroxyl substituents on the quinoline ring.[2]

Atom	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
Methyl Group (-CH ₃)	~2.5	~18
Quinoline Ring Protons	7.0 - 8.8	110 - 155

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of **4-Methyl-8-hydroxyquinoline** is expected to show characteristic absorption bands for the O-H, C-H, C=C, and C-N functional groups. The table below lists the expected characteristic IR absorption peaks.[3][4][5]

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)
O-H (Phenolic)	Stretching, broad	3200 - 3600
C-H (Aromatic)	Stretching	3000 - 3100
C-H (Methyl)	Stretching	2850 - 2960
C=C (Aromatic)	Stretching	1500 - 1600
C-N (Heterocyclic)	Stretching	1300 - 1400
C-O (Phenolic)	Stretching	1200 - 1260

1.2.3. Mass Spectrometry

The electron ionization mass spectrum of **4-Methyl-8-hydroxyquinoline** is expected to show a prominent molecular ion peak (M⁺) at m/z = 159. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO and HCN, which is characteristic of hydroxyquinolines.[6][7][8]

Fragment	Proposed Structure	Expected m/z
[M] ⁺	[C ₁₀ H ₉ NO] ⁺	159
[M-H] ⁺	[C ₁₀ H ₈ NO] ⁺	158
[M-CO] ⁺	[C ₉ H ₉ N] ⁺	131
[M-HCN] ⁺	[C ₉ H ₈ O] ⁺	132

Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of **4-Methyl-8-hydroxyquinoline** is not widely published. However, a plausible synthetic route can be designed based on established methods for the synthesis of substituted quinolines, such as the Skraup or Friedländer synthesis, or by modification of a pre-existing quinoline core.^[9] The following is a proposed experimental protocol adapted from the synthesis of similar 4-substituted-8-hydroxyquinolines.^[10]

Plausible Synthesis of 4-Methyl-8-hydroxyquinoline

This proposed synthesis involves a multi-step process starting from a commercially available precursor.



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Caption: Plausible synthetic workflow for **4-Methyl-8-hydroxyquinoline**.

Step 1: Chlorination of 4-Hydroxy-8-tosyloxyquinoline

- To a stirred solution of 4-hydroxy-8-tosyloxyquinoline (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents), the mixture is heated to reflux for 2-4 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the excess POCl_3 is removed under reduced pressure.
- The residue is carefully poured onto crushed ice with vigorous stirring.
- The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried under vacuum to yield 4-chloro-8-tosyloxyquinoline.

Step 2: Methylation of 4-Chloro-8-tosyloxyquinoline

- In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 4-chloro-8-tosyloxyquinoline (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared.
- A palladium catalyst, such as $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.05 equivalents), is added to the solution.
- Dimethylzinc (1.1 equivalents, as a solution in a suitable solvent) is added dropwise at room temperature.
- The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed, as monitored by TLC.
- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- The crude product is purified by column chromatography on silica gel to afford 4-methyl-8-tosyloxyquinoline.

Step 3: Deprotection of the Hydroxyl Group

- A solution of 4-methyl-8-tosyloxyquinoline (1 equivalent) in a mixture of ethanol and water is prepared.
- An aqueous solution of sodium hydroxide (e.g., 2 M NaOH , 2-3 equivalents) is added.

- The mixture is heated to reflux for 1-2 hours, with reaction progress monitored by TLC.
- After cooling to room temperature, the ethanol is removed under reduced pressure.
- The aqueous solution is neutralized with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
- The solid is collected by filtration, washed with cold water, and dried to yield **4-Methyl-8-hydroxyquinoline**. Further purification can be achieved by recrystallization from a suitable solvent system.

Biological Activity and Applications

While specific studies on the biological activity of **4-Methyl-8-hydroxyquinoline** are limited, the 8-hydroxyquinoline scaffold is a well-known pharmacophore with a broad spectrum of biological activities.^[11] The primary mechanism of action for many 8-hydroxyquinoline derivatives is their ability to chelate metal ions, which are essential for many biological processes.^[12]

The potential biological activities of **4-Methyl-8-hydroxyquinoline**, inferred from related compounds, include:

- Antimicrobial Activity: 8-Hydroxyquinoline and its derivatives have demonstrated potent activity against a wide range of bacteria and fungi.^[9]
- Anticancer Activity: The metal-chelating properties of these compounds can disrupt cellular processes in cancer cells, leading to apoptosis.
- Neuroprotective Effects: By chelating excess metal ions in the brain, which are implicated in oxidative stress and neurodegenerative diseases, some 8-hydroxyquinoline derivatives have shown potential in the treatment of Alzheimer's and Parkinson's diseases.

The presence of the methyl group at the 4-position may influence the lipophilicity and steric properties of the molecule, potentially modulating its biological activity and pharmacokinetic profile compared to the parent 8-hydroxyquinoline.

Conclusion

4-Methyl-8-hydroxyquinoline is a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a plausible synthetic route. While there is a need for more extensive experimental characterization of this specific molecule, the information presented here, based on closely related compounds, serves as a valuable resource for researchers interested in the synthesis and application of substituted 8-hydroxyquinolines. Further investigation into the biological activities of **4-Methyl-8-hydroxyquinoline** is warranted to fully explore its therapeutic potential.

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